2-(Cyanomethyl)-6-fluorobenzonitrile

Catalog No.
S14566057
CAS No.
M.F
C9H5FN2
M. Wt
160.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Cyanomethyl)-6-fluorobenzonitrile

Product Name

2-(Cyanomethyl)-6-fluorobenzonitrile

IUPAC Name

2-(cyanomethyl)-6-fluorobenzonitrile

Molecular Formula

C9H5FN2

Molecular Weight

160.15 g/mol

InChI

InChI=1S/C9H5FN2/c10-9-3-1-2-7(4-5-11)8(9)6-12/h1-3H,4H2

InChI Key

ZMQQZTSWIIDLLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)CC#N

2-(Cyanomethyl)-6-fluorobenzonitrile is a chemical compound with the molecular formula C10_{10}H7_7FN2_2. It features a benzene ring substituted with a cyano group and a fluoromethyl group, making it a member of the nitrile family. The structure includes a cyanomethyl group attached to the benzene ring at the ortho position relative to the nitrile group, which can influence its reactivity and biological activity significantly.

  • Oxidation: 2-(Cyanomethyl)-6-fluorobenzonitrile can be oxidized to form corresponding carboxylic acids, typically using agents like potassium permanganate or chromium trioxide.
  • Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  • Substitution: Nucleophilic substitution reactions can occur, where the cyanomethyl group may be replaced by other functional groups in the presence of strong bases like sodium hydroxide.

Major Products

  • Oxidation: Produces carboxylic acids.
  • Reduction: Produces primary amines.
  • Substitution: Yields various substituted benzonitriles depending on the reagents used.

2-(Cyanomethyl)-6-fluorobenzonitrile exhibits significant biological activity, particularly as an inhibitor of nitrilase enzymes. These enzymes catalyze the hydrolysis of nitriles to carboxylic acids. The compound interacts with nitrilase enzymes from Rhodococcus rhodochrous, leading to the conversion of its cyano groups into carboxylic acid groups. This interaction suggests potential applications in biocatalysis and metabolic engineering.

Cellular Effects

The compound has been shown to influence cellular processes such as:

  • Cell signaling pathways
  • Gene expression
  • Cellular metabolism

The metabolites produced from its hydrolysis may act as signaling molecules or metabolic intermediates, impacting various biochemical pathways within cells.

Synthesis of 2-(Cyanomethyl)-6-fluorobenzonitrile can be achieved through several methods:

  • Cyanation Reactions: Utilizing aryltrimethylammonium salts with cyanating agents like thiocyanates under electrochemical conditions can yield this compound effectively .
  • Condensation Reactions: The reaction of acetonitrile with substituted benzaldehydes can lead to the formation of this compound through condensation followed by dehydration processes .
  • Nucleophilic Substitution: The introduction of the cyanomethyl group onto a fluorinated aromatic ring via nucleophilic substitution reactions is another viable synthetic route .

2-(Cyanomethyl)-6-fluorobenzonitrile has various applications in:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity against specific enzymes.
  • Material Science: Incorporation into polymers or materials that require specific chemical functionalities.

Studies on 2-(Cyanomethyl)-6-fluorobenzonitrile reveal its interactions primarily with nitrilase enzymes, suggesting it could be utilized in enzyme inhibition studies or as a substrate for biotransformation processes. Its ability to modulate enzyme activity indicates potential therapeutic applications in diseases where nitrilase activity is implicated.

Several compounds share structural similarities with 2-(Cyanomethyl)-6-fluorobenzonitrile. Here are a few notable examples:

Compound NameStructure HighlightsUnique Features
2-(Cyanomethyl)benzonitrileBenzonitrile with a cyanomethyl groupBasic structure similar but lacks fluorine atom
5-(Cyanomethyl)-2-fluorobenzonitrileCyanomethyl at a different positionVariation in substitution pattern affects reactivity
4-FluorobenzonitrileFluorine substitution on benzeneNo cyanomethyl group; primarily used in pharmaceuticals
3-CyanobenzonitrileCyanide at meta positionDifferent positional isomer affecting biological properties

The uniqueness of 2-(Cyanomethyl)-6-fluorobenzonitrile lies in its specific substitution pattern and reactivity profile, particularly its interaction with nitrilase enzymes, making it an interesting target for further research in medicinal chemistry and biochemistry.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Exact Mass

160.04367633 g/mol

Monoisotopic Mass

160.04367633 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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